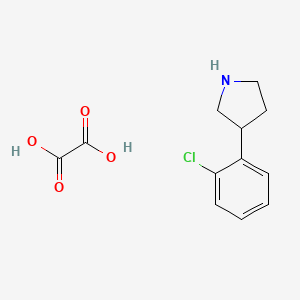

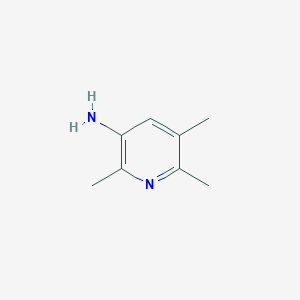

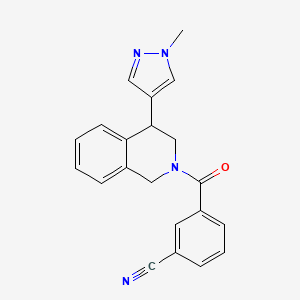

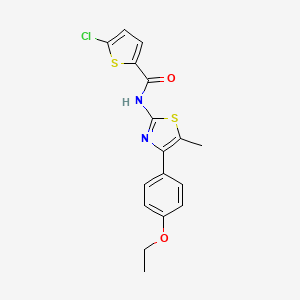

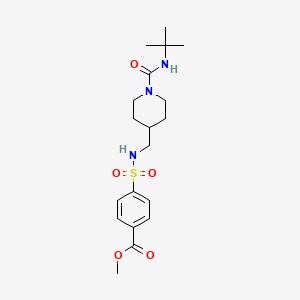

![molecular formula C13H12N2O2S B2812364 (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865183-07-9](/img/structure/B2812364.png)

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Anticancer Activity

Researchers have synthesized novel 4-thiazolidinones with a benzothiazole moiety and evaluated their anticancer activity. These compounds, including variations of benzothiazole derivatives, demonstrated anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Havrylyuk et al., 2010).

Antibacterial and Antiviral Properties

Benzothiazole derivatives have been investigated for their antibacterial and antiviral activities. A series of compounds were synthesized and showed good activity against tobacco mosaic virus (TMV) and bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), suggesting their use as potential molecular templates for designing antiviral and antibacterial agents (Tang et al., 2019).

Anti-inflammatory Applications

The research into the synthesis of 4-thiazolidinone derivatives using benzothiazole-related compounds has identified candidates with significant anti-inflammatory activity. One such study identified a lead compound that demonstrated anti-exudative activity equivalent to the classic NSAID Diclofenac, highlighting the potential of these compounds in non-steroidal anti-inflammatory drug development (Golota et al., 2015).

Photodynamic Therapy and Imaging

Photosensitizing Properties for Cancer Treatment

New zinc phthalocyanine derivatives, substituted with benzothiazole-related groups, have been synthesized and characterized for their photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them promising candidates as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Corrosion Inhibition

Corrosion Inhibition

Benzothiazole derivatives have been evaluated for their efficacy as corrosion inhibitors for carbon steel in acidic environments. These compounds show promising results, significantly reducing corrosion rates and offering a protective layer on the metal surface. This application is critical in industrial settings where corrosion resistance is essential for the longevity and integrity of metal structures (Hu et al., 2016).

Eigenschaften

IUPAC Name |

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-4-7-15-11-6-5-10(17-3)8-12(11)18-13(15)14-9(2)16/h1,5-6,8H,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVBHWOTEMYTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-enamide](/img/structure/B2812283.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2812286.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2812300.png)

![N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2812301.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)

![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)